molecular formula C21H14Br2N2O3 B11536421 2,4-dibromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol

2,4-dibromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol

Cat. No.: B11536421
M. Wt: 502.2 g/mol
InChI Key: OTPAQVVNTZOOQE-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol is a complex organic compound with a molecular formula of C21H14Br2N2O4 This compound is characterized by its unique structure, which includes bromine atoms, a benzoxazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,4-dibromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism can vary depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated benzene derivatives and benzoxazole-containing molecules. Examples are:

Uniqueness

Its dual bromination and the presence of the benzoxazole ring make it particularly interesting for various chemical and biological studies .

Properties

Molecular Formula

C21H14Br2N2O3

Molecular Weight

502.2 g/mol

IUPAC Name

2,4-dibromo-6-[[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C21H14Br2N2O3/c1-11-3-2-4-16-18(11)25-21(28-16)12-5-7-14(8-6-12)24-10-13-9-15(22)20(27)17(23)19(13)26/h2-10,26-27H,1H3

InChI Key

OTPAQVVNTZOOQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C(=C4O)Br)O)Br

Origin of Product

United States

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